5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile
Description
5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile is a fluorinated aromatic nitrile derivative featuring a sulfonylated 1,2-oxazolidine substituent. Its molecular structure combines a benzonitrile core with a fluorine atom at the 5-position and a 1,2-oxazolidine-2-sulfonyl group at the 2-position.
Properties
Molecular Formula |
C10H9FN2O3S |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-fluoro-2-(1,2-oxazolidin-2-ylsulfonyl)benzonitrile |
InChI |
InChI=1S/C10H9FN2O3S/c11-9-2-3-10(8(6-9)7-12)17(14,15)13-4-1-5-16-13/h2-3,6H,1,4-5H2 |
InChI Key |
ZGKIAULFWKRXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(OC1)S(=O)(=O)C2=C(C=C(C=C2)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with an oxazolidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent, such as hexafluoroisopropanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids or other oxidized derivatives, while reduction reactions may produce amines or other reduced compounds.
Scientific Research Applications
5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile is compared below with analogous compounds, focusing on structural features, reactivity, and functional group interactions.
Structural Analog: 3-(5-Oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile
The compound 3-(5-oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile (CAS: 51580-99-5) shares a nitrile group and an oxazole/oxazolidine-derived ring system but differs critically in substitution patterns and functional groups .
| Property | This compound | 3-(5-Oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile |
|---|---|---|
| Core Structure | Benzonitrile | Propanenitrile |
| Ring System | 1,2-Oxazolidine (saturated) with sulfonyl group | 2,5-Dihydro-1,2-oxazol-5-one (unsaturated) |
| Substituents | Fluoro (C5), sulfonylated oxazolidine (C2) | Oxazolone (C2), cyanoethyl (C3) |
| Key Functional Groups | -CN, -SO₂-, -F | -CN, -C=O (oxazolone) |
| Molecular Weight (g/mol) | ~284.27 (calculated) | ~152.15 (calculated) |
Key Differences :
- Electronic Effects: The sulfonyl group in the target compound is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the benzonitrile core.
- Solubility : The sulfonyl group likely improves aqueous solubility compared to the analog’s oxazolone-propanenitrile system, which lacks strong polar substituents.
- Reactivity : The fluorine atom in the target compound may confer resistance to oxidative metabolism, whereas the oxazolone ring in the analog could undergo ring-opening reactions under basic conditions.
Broader Context: Nitrile-Containing Heterocycles
Nitrile derivatives with heterocyclic substituents are widely explored for their bioactivity. For example:
- 2-Cyanoethyl-substituted isoxazoles: These often exhibit herbicidal or antifungal activity but lack the sulfonyl group’s metabolic stability.
- Sulfonamide-based nitriles : Common in protease inhibitors, their activity hinges on sulfonyl-nitrile synergy, as seen in the target compound.
Biological Activity
5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile is an emerging compound in medicinal chemistry, particularly known for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHFNO
- CAS Number : 1797830-44-4
This structure features a fluorine atom, which is known to enhance the pharmacological properties of compounds by improving metabolic stability and bioavailability.
Research indicates that this compound exhibits several biological activities, including:
- α-Glucosidase Inhibition : Compounds similar to this have shown significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. This action can help manage blood glucose levels, making it a candidate for diabetes treatment .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit α-glucosidase effectively. For instance, related compounds exhibited IC values significantly lower than acarbose, a standard drug used to control postprandial blood glucose levels. The following table summarizes the IC values of various compounds:
| Compound | IC (μM) | Comparison to Acarbose (IC = 569.43 μM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 3d | 49.89 ± 1.16 | 10 folds better |
| Compound 3f | 35.83 ± 0.98 | 15 folds better |
| Compound 3i | 56.87 ± 0.42 | Significant improvement |
Case Study 1: Diabetes Management
In a study focusing on diabetes management, researchers synthesized several oxazolidine derivatives, including this compound. The results showed that these compounds could effectively lower blood glucose levels in diabetic models by inhibiting α-glucosidase activity .
Case Study 2: Antitumor Activity
Another investigation highlighted the antitumor potential of oxazolidine derivatives. The study reported that certain compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the oxazolidine structure could enhance its antitumor efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
